molecular formula C8H7Cl2N3 B11891665 6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine

6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11891665
M. Wt: 216.06 g/mol
InChI Key: IJYNVBSIRQVARZ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ these strategies to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.06 g/mol

IUPAC Name

6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H7Cl2N3/c1-4-7(11)13-3-5(9)2-6(10)8(13)12-4/h2-3H,11H2,1H3

InChI Key

IJYNVBSIRQVARZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)Cl)Cl)N

Origin of Product

United States

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